molecular formula C5H11NO B2789619 (2R)-2-Aminopent-4-en-1-ol CAS No. 926692-96-8

(2R)-2-Aminopent-4-en-1-ol

Cat. No. B2789619
CAS RN: 926692-96-8
M. Wt: 101.149
InChI Key: WCZXECFPTUZDMM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-2-Aminopent-4-en-1-ol” is a chemical compound with the molecular formula C5H11NO . It has a molecular weight of 101.15 . It’s a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “(2R)-2-Aminopent-4-en-1-ol” is 1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m1/s1 .


Physical And Chemical Properties Analysis

“(2R)-2-Aminopent-4-en-1-ol” is a liquid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it’s corrosive and harmful . The signal word is “Danger” and it has several hazard statements including H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), and H227 (Combustible liquid) .

properties

IUPAC Name

(2R)-2-aminopent-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZXECFPTUZDMM-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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